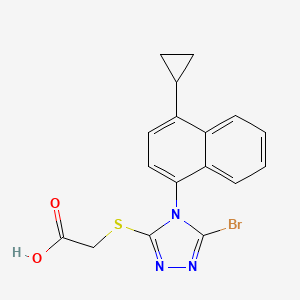
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is used primarily for its anxiolytic effects, which are achieved through its interaction with the GABAergic system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine involves several steps. One common method includes the reaction of 2-amino-5-chlorobenzophenone with ethylamine under specific conditions to form the desired benzoxazine ring . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the benzoxazine structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the benzoxazine ring.
Reduction: Reduction reactions can modify the nitrogen-containing groups.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted benzoxazines.
Aplicaciones Científicas De Investigación
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine has several scientific research applications:
Chemistry: It is used as a model compound in studies of benzoxazine chemistry and reactivity.
Mecanismo De Acción
The anxiolytic effects of 6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine are primarily mediated through its interaction with the GABA_A receptor complex. It binds to the β2 and β3 subunits of the GABA_A receptor, enhancing the inhibitory effects of GABA. Additionally, it binds to the translocator protein (18 kDa) TSPO, which is involved in the transport of cholesterol into mitochondria, a key step in steroidogenesis .
Comparación Con Compuestos Similares
Similar Compounds
Benzodiazepines: These compounds also interact with the GABA_A receptor but bind to different subunits.
Barbiturates: Another class of compounds that enhance GABAergic activity but have a different mechanism of action.
Uniqueness
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine is unique in its dual mechanism of action, involving both the GABA_A receptor and TSPO. This dual action contributes to its anxiolytic and neuroprotective effects, distinguishing it from other anxiolytic agents .
Propiedades
IUPAC Name |
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYCYJFUEJQSMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B8021933.png)
![(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B8021942.png)
![6-Methyl-2,6-diaza-spiro[3.4]octan-5-one](/img/structure/B8021955.png)

![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B8021967.png)

![(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B8021976.png)
